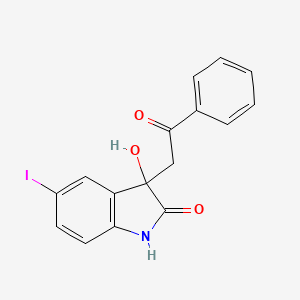![molecular formula C16H23ClN2O5 B4075067 1-[4-(4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4075067.png)
1-[4-(4-chlorophenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(4-chlorophenoxy)butyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP and is a synthetic compound that belongs to the piperazine class of compounds. CPP has been studied for its ability to modulate certain neurotransmitters, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
CPP acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. CPP has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of stress and anxiety, and the improvement of cognitive function. CPP has also been shown to have antioxidant properties, which may have implications for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using CPP is its relatively high cost compared to other compounds that may have similar effects.
Future Directions
There are many potential future directions for the study of CPP, including further exploration of its therapeutic potential in neurological disorders, as well as its potential as a neuroprotective agent. Additionally, there is a need for further research into the safety and toxicity of CPP, particularly in the context of long-term use. Finally, there is a need for the development of more efficient synthesis methods for CPP, which could help to reduce its cost and increase its accessibility for scientific research.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. CPP has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are implicated in these disorders.
properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.C2H2O4/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3-6,16H,1-2,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDGXUXLLPSPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074992.png)
amino]benzoate](/img/structure/B4074999.png)
![1-[3-(3-bromophenoxy)propyl]azepane oxalate](/img/structure/B4075007.png)
![1-[2-(3-bromophenoxy)ethyl]azepane oxalate](/img/structure/B4075012.png)
![N-allyl-N-[2-(4-ethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075023.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4075032.png)
![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperazinone](/img/structure/B4075033.png)
![1-[4-(2-allylphenoxy)butyl]azepane oxalate](/img/structure/B4075041.png)

![5-[1-(3-chlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4075060.png)
![N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075075.png)

![N-allyl-N-[2-(2-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075077.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)